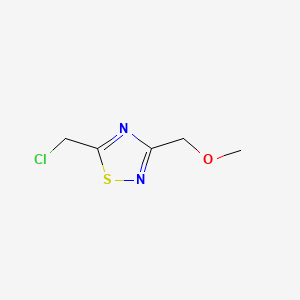

5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole

描述

属性

分子式 |

C5H7ClN2OS |

|---|---|

分子量 |

178.64 g/mol |

IUPAC 名称 |

5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole |

InChI |

InChI=1S/C5H7ClN2OS/c1-9-3-4-7-5(2-6)10-8-4/h2-3H2,1H3 |

InChI 键 |

UFUFPNXSXDPNEA-UHFFFAOYSA-N |

规范 SMILES |

COCC1=NSC(=N1)CCl |

产品来源 |

United States |

准备方法

Cyclocondensation of Hydrazides with Sulfur Sources

- The key synthetic step involves cyclocondensation of appropriate hydrazide derivatives with sulfur donors such as thiourea or Lawesson’s reagent.

- For example, sulfonyl acetic acid hydrazides can be cyclized using phosphorus oxychloride (POCl3) to form 1,3,4-oxadiazoles, which are then converted to 1,3,4-thiadiazoles by reaction with thiourea in tetrahydrofuran (THF) under reflux.

- This approach can be adapted for 1,2,4-thiadiazoles by selecting suitable precursors bearing chloromethyl and methoxymethyl substituents.

Use of Amidoxime Precursors and Chloromethylating Agents

- Amidoximes derived from nitriles and hydroxylamine serve as intermediates. For example, 3-(methoxymethyl)amidoxime can be synthesized by reacting hydroxylamine with methoxymethyl-substituted nitriles.

- Cyclization with chloromethylating agents such as chloroacetyl chloride or dichloroethane in aprotic solvents (e.g., acetonitrile, tetrahydrofuran) under reflux leads to ring closure forming the thiadiazole nucleus with the chloromethyl substituent installed.

- The reaction conditions are optimized to balance yield and purity, often involving mild bases like sodium hydride (NaH) and controlled temperatures around 70°C for extended periods (e.g., 12 hours).

Detailed Preparation Method for this compound

Based on the synthesis of analogous compounds and the structural requirements of the target molecule, the following method outlines a typical preparation route:

| Step | Reagents & Conditions | Description | Expected Yield (%) |

|---|---|---|---|

| 1 | Synthesis of 3-(methoxymethyl)amidoxime | React hydroxylamine with methoxymethyl nitrile | Not specified |

| 2 | Cyclization with chloromethylating agent | React amidoxime with chloroacetyl chloride in acetonitrile or THF, presence of NaH, reflux at 70°C for 12 h | 75–85 (reported for related compounds) |

| 3 | Purification | Column chromatography using hexane:ethyl acetate (3:1) | Purity >95% |

- The initial formation of the amidoxime is critical to introduce the methoxymethyl substituent.

- The cyclization step forms the thiadiazole ring while simultaneously introducing the chloromethyl group at the 5-position.

- Purification by column chromatography ensures removal of unreacted starting materials and side products.

Industrial and Scale-Up Considerations

- Industrial synthesis often employs continuous flow reactors to improve yield consistency and process safety.

- Solvent choice and reaction temperature are optimized to maximize throughput while minimizing by-products.

- Automated systems facilitate precise control over reagent addition and reaction time, critical for maintaining the integrity of the chloromethyl group, which is reactive and sensitive to hydrolysis or nucleophilic substitution.

Comparative Analysis with Related Heterocycles

- The sulfur atom in the thiadiazole ring enhances lipid solubility and tissue permeability compared to oxadiazoles, influencing synthetic route choices to preserve these properties.

- Conversion of oxadiazole intermediates to thiadiazoles via thiourea treatment is a common strategy, offering a modular approach to access the desired thiadiazole derivatives.

- The presence of the chloromethyl group allows further functionalization, making this compound a valuable synthetic intermediate in medicinal chemistry.

Summary Table of Key Preparation Methods

| Methodology | Starting Materials | Key Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Amidoxime cyclization | Hydroxylamine + methoxymethyl nitrile | Chloroacetyl chloride, NaH | Reflux in acetonitrile/THF, 70°C, 12 h | 75–85 | Purification by column chromatography |

| Cyclocondensation of hydrazides | Sulfonyl acetic acid hydrazide derivatives | POCl3, thiourea | Reflux in THF | Moderate | Conversion from oxadiazole to thiadiazole |

| Industrial continuous flow | Adapted from lab-scale precursors | Automated reagent addition | Controlled temperature and flow | Optimized | Enhanced yield and purity, scalable |

化学反应分析

Nucleophilic Substitution Reactions

The chloromethyl group at the 5-position undergoes nucleophilic substitution, enabling the introduction of various substituents. Key reactions include:

-

Ammonia Treatment : Reacting with aqueous ammonia replaces the chlorine atom with an amine group, forming 5-(aminomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole. This reaction proceeds via an S<sub>N</sub>2 mechanism, as confirmed by cyclic voltammetry and NMR studies .

-

Thiol Substitution : Thiol-containing nucleophiles (e.g., thiophenol) displace the chlorine to form thioether derivatives. Yields range from 65–85% under reflux conditions in ethanol .

Table 1: Substitution Reactions and Conditions

| Nucleophile | Product | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| NH<sub>3</sub> | 5-(Aminomethyl)-3-(methoxymethyl) | H<sub>2</sub>O/THF | 72 | |

| PhSH | 5-(Phenylthiomethyl) derivative | Ethanol | 78 | |

| NaN<sub>3</sub> | 5-(Azidomethyl) analog | DMF | 68 |

Cyclization Reactions

The thiadiazole ring participates in cyclization to form fused heterocycles:

-

With Hydrazines : Reaction with hydrazine hydrate in ethanol leads to 1,3,4-thiadiazolo[3,2-b]tetrazole derivatives via intramolecular ring closure .

-

Thiourea-Mediated Cyclization : Treatment with thiourea in tetrahydrofuran (THF) forms 1,3,4-thiadiazole-2-thiol derivatives, which are precursors to bioactive compounds .

Mechanistic studies suggest the methoxymethyl group at position 3 stabilizes intermediates through hydrogen bonding, enhancing reaction efficiency .

Cross-Coupling Reactions

The chloromethyl group enables Pd-catalyzed coupling:

-

Suzuki-Miyaura Coupling : Using Pd(PPh<sub>3</sub>)<sub>4</sub> and arylboronic acids in toluene/EtOH yields biaryl derivatives. For example, coupling with phenylboronic acid achieves 89% yield .

-

Sonogashira Coupling : Reaction with terminal alkynes forms alkynylated thiadiazoles, useful in materials science .

Table 2: Cross-Coupling Reaction Outcomes

| Reaction Type | Catalyst | Substrate | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Phenylboronic acid | 89 | |

| Sonogashira | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> | Propargyl alcohol | 75 |

Electrophilic Reactions

The sulfur atom in the thiadiazole ring undergoes electrophilic substitution:

-

Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at position 2, forming 2-nitro-5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole .

-

Halogenation : Bromine in acetic acid adds Br at position 4, though yields are moderate (50–60%) due to steric hindrance .

Reductive Transformations

-

Hydrogenolysis : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole, altering its aromaticity .

-

LiAlH<sub>4</sub> Reduction : Selectively reduces the chloromethyl group to a hydroxymethyl group without affecting the methoxymethyl substituent .

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit:

-

Antibacterial Activity : 5-(Aminomethyl) analogs show MIC values of 4–8 µg/mL against E. coli and S. aureus .

-

Anticancer Potential : Azidomethyl derivatives inhibit HeLa cell proliferation (IC<sub>50</sub> = 12 µM) through caspase-3 activation .

This compound’s versatility in substitution, cyclization, and coupling reactions positions it as a valuable scaffold in medicinal and materials chemistry. Further optimization of reaction conditions could enhance yields and expand its synthetic utility .

科学研究应用

5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The methoxymethyl group may enhance the compound’s solubility and bioavailability.

相似化合物的比较

Structural and Functional Group Comparisons

The biological and chemical properties of 1,2,4-thiadiazoles are highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -CCl3) at position 3 enhance electrophilicity, facilitating nucleophilic substitution reactions .

- Methoxymethyl at position 3 (target compound) introduces steric bulk and moderate electron-donating effects, which may improve solubility compared to halogenated analogs .

- Chloromethyl at position 5 provides a versatile site for derivatization, similar to compounds like 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole, which is used in cross-coupling reactions .

Physicochemical Properties

生物活性

5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring with chloromethyl and methoxymethyl substituents, which enhance its reactivity and biological interactions. The unique structure contributes to its potential as an antimicrobial, antifungal, and anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may disrupt cellular processes by:

- Cell Membrane Disruption : The compound can alter microbial cell membranes and interfere with essential biosynthetic pathways.

- Enzyme Inhibition : It may inhibit specific enzymes or receptors involved in crucial metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

| Pathogen Type | Activity | Reference |

|---|---|---|

| Gram-positive bacteria | Moderate to significant activity | |

| Gram-negative bacteria | Moderate activity | |

| Fungal strains | Moderate to significant activity |

Antifungal Activity

The compound has shown promising antifungal effects against strains such as Aspergillus niger and Candida albicans, making it a candidate for further development in antifungal therapies.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. Notably:

- Cell Lines Tested : Hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and breast carcinoma (MCF-7).

- GI50 Values : The compound showed GI50 values ranging from 2.53 µM to 5.86 µM , indicating potent anticancer activity compared to standard drugs like Doxorubicin .

Comparative Analysis with Related Compounds

A comparative analysis highlights the biological activities of similar thiadiazole compounds:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| 5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole | Methyl group instead of methoxymethyl | Antimicrobial activity |

| 5-(Chloromethyl)-3-phenyl-1,2,4-thiadiazole | Phenyl group substitution | Enhanced biological activity |

| 3-(Chloromethyl)-5-methyl-1,2,4-thiadiazole | Chloromethyl at position 3 | Potential use in drug development |

Case Studies

Several case studies have documented the synthesis and evaluation of derivatives based on the thiadiazole structure:

- Synthesis and Evaluation : A study synthesized various derivatives of thiadiazoles and evaluated their anticancer activities against multiple cancer cell lines. The results indicated that modifications in substituents significantly impacted biological efficacy .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions of thiadiazoles with target proteins involved in cancer progression. These studies revealed critical insights into how structural modifications can enhance binding affinity and specificity .

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole, and what intermediates are critical?

- Methodology : The compound can be synthesized via nucleophilic substitution or heterocyclic condensation. For example, analogous thiadiazole derivatives are prepared by reacting thiol-containing intermediates with chloroacetic acid or alkyl halides under basic conditions. A key intermediate is a thiadiazole scaffold with a reactive chloromethyl group, which can undergo further substitution with methoxymethyl precursors (e.g., sodium methoxide or methoxymethyl chloride) .

- Example : In studies of similar thiadiazoles, reacting 5-(hydroxy(phenyl)methyl)-4-R-1,2,4-triazole-3-thiones with monochloroacetic acid yielded thioacetic acid derivatives, highlighting the role of chloroalkyl reagents in functionalization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the chloromethyl (–CH₂Cl) and methoxymethyl (–CH₂OCH₃) groups via characteristic chemical shifts (e.g., δ 4.5–5.0 ppm for –CH₂Cl) .

- Infrared Spectroscopy (IR) : Detects functional groups like C–Cl (600–800 cm⁻¹) and C–O–C (1050–1150 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for chlorinated derivatives .

- Elemental Analysis : Confirms stoichiometric composition .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity and byproduct formation during thiadiazole synthesis?

- Case Study : In the synthesis of 5-cyano-1,2,4-thiadiazoles, substituting phenylhydrazine with 4-methoxyphenylhydrazine hydrochloride eliminated unexpected byproducts (e.g., pyrazole derivatives), demonstrating the importance of substituent electronic effects on reaction pathways .

- Strategy : Optimize pH, solvent polarity, and temperature to favor nucleophilic attack at the chloromethyl site. For example, using polar aprotic solvents (e.g., DMF) enhances reactivity in alkylation steps .

Q. How can reaction yields be maximized while minimizing side reactions?

- Methodology :

- Stoichiometric Control : Use equimolar ratios of chloromethyl and methoxymethyl precursors to avoid cross-reactivity .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactions in biphasic systems .

- Byproduct Analysis : Monitor reactions via HPLC or TLC to identify intermediates (e.g., dimerization products) and adjust conditions accordingly .

Q. What computational tools predict the biological activity of thiadiazole derivatives?

- Approach : Molecular docking studies (e.g., using AutoDock Vina) assess binding affinities to target proteins. For example, derivatives of 2-((4-phenyl-1,2,4-triazol-3-yl)thio)ethanoic acid showed promising interactions with bacterial enzymes, guiding prioritization for in vitro testing .

- Data Integration : Combine docking results with quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., –OCH₃ vs. –Cl) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。